Methyl 5,9,12-octadecatrienoate
Overview
Description
Methyl 5,9,12-octadecatrienoate, also known as Pinolenic Acid methyl ester, is a compound with the molecular formula C19H32O2 . It is also referred to as Methyl (5E,9Z,12Z)-5,9,12-octadecatrienoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methyl 9,15-octadecadienoate-6,7-d2 isomers were obtained by Wittig coupling between methyl 9-oxononanoate-6,7-d2 and 6-nonenyltriphenylphosphonium bromide . Another synthesis method involved the elution of the product to give an oil .Molecular Structure Analysis
The Methyl 5,9,12-octadecatrienoate molecule contains a total of 52 bonds. There are 20 non-H bond(s), 4 multiple bond(s), 14 rotatable bond(s), 4 double bond(s), and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Methyl 5,9,12-octadecatrienoate has a molecular weight of 292.5 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 14 rotatable bond count . The compound’s exact mass is 292.240230259 g/mol .Scientific Research Applications
“Methyl 5,9,12-octadecatrienoate” is also known as “5,9,12-Octadecatrienoic acid, methyl ester, (Z,Z,Z)-”, “Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate”, and "Methyl pinolenate, cis-5,9,12-Octadecatrienoic acid methyl ester" . It is a product in the category of Polyunsaturated FAME .
The compound has a molecular formula of C19H32O2 and a molar mass of 292.463 . It has a complex structure with a total of 52 bonds, including 20 non-H bonds, 4 multiple bonds, 14 rotatable bonds, 4 double bonds, and 1 ester .
The compound has been evaluated for various thermophysical properties, including triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure and constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
properties
IUPAC Name |
methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRQLTPSFITDRF-BYKHLRFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347758 | |
Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,9,12-octadecatrienoate | |
CAS RN |
38406-57-4 | |
Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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